N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-2-8-9(11-5-1)14-10(13-8)12-6-7-3-4-7/h7,11H,1-6H2,(H,12,13) |
InChI Key |
UIZHPZWCTKDIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)SC(=N2)NCC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Preparation
Detailed Synthetic Route
Preparation of Key Intermediate: 2-Amino-6,7-dihydro-5H-thiazolo[5,4-c]pyridin-4-one Hydrochloride
- Starting from commercially available Boc-protected 2,4-dioxopiperidine (compound 19), bromination with N-bromosuccinimide (NBS) in carbon tetrachloride at low temperature (10–15 °C) yields a brominated intermediate.
- Subsequent condensation with thiourea in the presence of sodium bicarbonate at 80 °C facilitates cyclization, forming the thiazolo[5,4-c]pyridin-4-one ring system.
- Removal of the Boc protecting group with 4 M HCl in 1,4-dioxane affords the key intermediate 2-amino-6,7-dihydro-5H-thiazolo[5,4-c]pyridin-4-one hydrochloride (compound 20) in good yield (~88%).
Bromination of the Amino Intermediate
- The amino intermediate (compound 20) undergoes bromination using copper(II) bromide and 3-methyl-1-nitrosooxy-butane in acetonitrile at room temperature to form 2-bromo-6,7-dihydro-5H-thiazolo[5,4-c]pyridin-4-one (compound 21).
Alkylation with Cyclopropylmethyl Group
- The brominated thiazolopyridine intermediate (compound 21) is subjected to nucleophilic substitution with cyclopropylmethylamine or its derivatives under basic conditions (e.g., cesium carbonate as base) to introduce the N-(cyclopropylmethyl) substituent at the 2-amino position.
- This step typically proceeds via an SN2 reaction, where the amine nucleophile displaces the bromide on the heterocyclic core, yielding the target compound N-(Cyclopropylmethyl)-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine .
Experimental Data and Yields
Yields and Purity
| Step | Intermediate / Product | Reaction Type | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Bromination of Boc-protected dioxopiperidine (19) to brominated intermediate | Compound 20 | Bromination + cyclization | 17% (overall from 19) | 88% (crude) | Multi-step including Boc deprotection |
| Bromination of amino intermediate (20) to bromothiazolopyridine | Compound 21 | Bromination | 55% | Not purified further | Used immediately |
| Alkylation with cyclopropylmethylamine | Target compound | Nucleophilic substitution | Moderate to good (variable) | >95% (after purification) | Conditions: Cs2CO3, DMF or similar solvent |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure and substitution pattern.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- Melting Point Determination: Provides physical characterization.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typically required).
Synthetic Schemes Summary
| Scheme Number | Description | Key Reagents | Yield Range | Comments |
|---|---|---|---|---|
| Scheme 2 | Synthesis of thiazolopyridone intermediate (20) from Boc-protected dioxopiperidine (19) | NBS, thiourea, NaHCO3, HCl/dioxane | 17% overall | Multi-step; key cyclization step |
| Scheme 3 | Bromination of amino intermediate (20) to bromothiazolopyridine (21) | CuBr2, 3-methyl-1-nitrosooxy-butane | 55% | Brominated intermediate unstable, used immediately |
| Scheme 4 | Alkylation of bromothiazolopyridine (21) with cyclopropylmethylamine | Cs2CO3, DMF, alkyl amine | Moderate to good | Final step introducing cyclopropylmethyl substituent |
Discussion of Preparation Methodology
- The synthesis relies heavily on the formation of the thiazolo[5,4-b]pyridine core via cyclization of piperidine-2,4-dione derivatives with thiourea, a well-established method for constructing fused thiazole-pyridine systems.
- Bromination steps are critical for introducing a leaving group at the 2-position, enabling subsequent nucleophilic substitution.
- The nucleophilic substitution with cyclopropylmethylamine is generally straightforward but requires careful control of reaction conditions to avoid side reactions and to ensure high regioselectivity.
- The overall yields are moderate, reflecting the multi-step nature and sensitivity of intermediates.
- Purification typically involves chromatographic techniques to achieve high purity suitable for biological evaluation.
Chemical Reactions Analysis
Example Reaction Pathway:
-
Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature .
-
Mechanism : Nucleophilic attack of the amine on the isothiocyanate’s electrophilic carbon, followed by cyclization via sulfur participation (Figure 1) .
Functionalization of the Amine Group
The exocyclic amine undergoes alkylation and acylation reactions to introduce diverse substituents, enhancing pharmacological properties .
Representative Reactions:
Key Insight : The cyclopropylmethyl group enhances steric hindrance, reducing reaction rates compared to non-substituted analogs .
Electrophilic Aromatic Substitution (EAS)
The thiazolo[5,4-b]pyridine core participates in nitration and halogenation at the electron-rich C5 and C7 positions .
Experimental Data:
Mechanistic Note : EAS occurs preferentially at C5 due to resonance stabilization from the adjacent thiazole sulfur .
Photoredox-Mediated C–H Functionalization
Under visible light irradiation, the compound undergoes C–H phosphonylation at the C6 position using triethyl phosphite and ceric ammonium nitrate (CAN) .
Reaction Scheme:
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleimides, forming polycyclic scaffolds .
Example:
Oxidation and Reduction
-
Oxidation : The cyclopropylmethyl group resists oxidation under mild conditions but undergoes ring-opening with strong oxidants (e.g., KMnO₄) .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazolidine, altering bioactivity .
Biological Activity-Driven Modifications
Derivatives of this compound are tailored for drug discovery via:
Scientific Research Applications
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations: Thiazolo[5,4-b] vs. Thiazolo[5,4-c] Pyridines
The position of thiazole ring fusion significantly impacts molecular geometry and electronic properties:
- Thiazolo[5,4-b]pyridine (target compound): The sulfur atom is adjacent to the pyridine nitrogen, creating a distinct electronic environment conducive to hydrogen bonding or π-π interactions .
Table 1: Impact of Thiazole Fusion Position
| Position | Electronic Environment | Potential Interaction Sites |
|---|---|---|
| [5,4-b] | High electron density near pyridine N | Favorable for H-bonding with receptors |
| [5,4-c] | Reduced electron density near pyridine N | May enhance hydrophobic interactions |
Substituent Effects at the 2-Amino Position
The 2-amino substituent critically influences physicochemical properties and bioactivity:
a. N-Phenyl Substitution (Thiazolopyridine 126, )
- Structure : N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine.
- Properties : The aromatic phenyl group increases hydrophobicity and may improve membrane permeability but could reduce solubility. Planar structure facilitates π-stacking interactions .
b. N,N-Dimethyl Substitution ()
- Structure : N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine.
- Higher basicity (due to dimethylamine) may affect ionization state and bioavailability .
c. 5-Methoxy Substitution ()
- Structure : 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine.
- Properties : Methoxy group at position 5 introduces electron-donating effects, enhancing solubility but possibly reducing blood-brain barrier penetration .
d. 5-Bromo Substitution ()
- Structure : 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine.
- Properties : Bromine’s electronegativity and steric bulk may improve binding affinity in halogen-rich environments (e.g., enzyme active sites) but could increase toxicity risks .
Table 2: Substituent Comparison
| Substituent | Key Properties | Potential Advantages |
|---|---|---|
| Cyclopropylmethyl | Rigid, moderate lipophilicity | Metabolic stability, target specificity |
| Phenyl | Hydrophobic, planar | Enhanced membrane permeability |
| N,N-Dimethyl | Small, basic | Improved solubility |
| 5-Methoxy | Electron-donating, polar | Increased aqueous solubility |
| 5-Bromo | Electronegative, bulky | Stronger target binding |
Biological Activity
N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound belongs to the thiazole and pyridine families, characterized by a thiazole ring fused with a pyridine structure. The cyclopropylmethyl group enhances its lipophilicity and may influence its receptor interactions.
Research indicates that compounds similar to this compound exhibit significant biological activities. The following mechanisms have been proposed:
- Enzyme Inhibition : Similar thiazole derivatives have shown potent inhibition of various enzymes relevant in cancer and inflammatory pathways. For instance, they can inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators .
- Receptor Modulation : Some derivatives act as modulators of ion channels such as TRPV3 (Transient Receptor Potential Vanilloid 3), which are implicated in pain pathways and sensory functions .
- Cell Cycle Arrest : Certain thiazole-containing compounds have demonstrated the ability to induce cell cycle arrest in cancer cells by targeting specific signaling pathways such as AKT/mTOR .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer potential of a related compound that inhibited glioma cell proliferation through multiple mechanisms including apoptosis and necroptosis induction. It was found that these compounds selectively targeted cancer cells while sparing normal cells .
- Anti-inflammatory Effects : In another study, thiazole derivatives were tested for their ability to reduce inflammation markers in vitro. The results showed a significant decrease in pro-inflammatory cytokines when treated with these compounds .
- Neuroprotective Properties : Some derivatives have been investigated for neuroprotective effects against oxidative stress in neuronal cell lines. They exhibited antioxidant activity that could be beneficial in neurodegenerative conditions .
Data Table: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions including cyclization processes that form the thiazole and pyridine rings. Various synthetic routes have been explored to optimize yield and purity.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(Cyclopropylmethyl)thiazolo[5,4-b]pyridin-2-amine, and how can regioselectivity be controlled?
Synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization of precursor heterocycles. For example, describes regioselective synthesis of thiazolo[5,4-c]pyridin-4-one derivatives via multi-step reactions, including nucleophilic substitution and protecting group strategies (e.g., tert-butyldimethylsilyl protection for hydroxymethyl groups). Key intermediates may involve coupling cyclopropylmethylamine to a thiazolo-pyridine scaffold under Buchwald-Hartwig amination conditions. Regioselectivity is influenced by steric and electronic factors, which can be optimized using computational modeling (e.g., DFT calculations) to predict reaction pathways .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. highlights the use of -NMR and -NMR to confirm regiochemistry and substituent positions, such as distinguishing between 4H and 7H tautomers. For example, -NMR coupling constants (e.g., ) and chemical shifts (e.g., δ 7.95 ppm for NH groups) are critical for structural validation. HRMS with <1 ppm mass accuracy ensures molecular formula confirmation .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence binding affinity to kinase targets like c-KIT, and what structural analogs enhance potency?
Structure-activity relationship (SAR) studies on thiazolo[5,4-b]pyridine derivatives ( ) reveal that substituents at the R1 position (e.g., 3-(trifluoromethyl)phenyl) improve c-KIT inhibition by occupying hydrophobic pockets. The cyclopropylmethyl group may enhance metabolic stability and reduce steric hindrance compared to bulkier substituents. Molecular docking (e.g., using AutoDock Vina) can predict interactions with c-KIT’s ATP-binding domain, where the cyclopropyl group’s rigidity may stabilize van der Waals contacts. Comparative SAR data (Table 3 in ) suggest that replacing amide linkages with urea (as in regorafenib analogs) diminishes activity, highlighting the importance of hydrogen-bond donors .
Q. What in vitro models are suitable for evaluating resistance mechanisms against this compound in kinase-driven cancers?
Ba/F3 cell lines transfected with mutant c-KIT (e.g., T670I gatekeeper mutation) are widely used to study imatinib resistance. emphasizes enzymatic assays (radiometric kinase assays) to measure IC values against wild-type and mutant kinases. Co-crystallization with c-KIT (PDB ID: 1T46) can validate binding modes. Additionally, pharmacokinetic studies in murine models should assess oral bioavailability, leveraging LC-MS/MS for plasma concentration monitoring .
Q. How can computational methods optimize the compound’s solubility and bioavailability?
Molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models predict solubility and logP values. ’s docking studies (e.g., hydrophobic pocket occupancy by trifluoromethyl groups) inform substituent selection. Introducing polar groups (e.g., morpholine or pyridyl) at non-critical positions, guided by Free-Wilson analysis, can improve aqueous solubility without compromising target affinity .
Methodological Considerations
Q. How should researchers resolve contradictions in enzymatic activity data across similar derivatives?
Contradictions may arise from assay variability (e.g., ATP concentration differences) or off-target effects. recommends orthogonal validation using:
- Cellular thermal shift assays (CETSA) to confirm target engagement.
- Kinome-wide profiling (e.g., KINOMEscan) to assess selectivity.
- Dose-response curves in parallel with positive controls (e.g., imatinib).
Q. What strategies mitigate synthetic challenges in scaling up production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
